molecular formula C7H8N2O3 B12338620 4-(1,3,5-Trioxan-2-yl)pyridazine CAS No. 77709-03-6

4-(1,3,5-Trioxan-2-yl)pyridazine

Cat. No.: B12338620
CAS No.: 77709-03-6
M. Wt: 168.15 g/mol
InChI Key: DSFLZZJNYYVWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3,5-Trioxan-2-yl)pyridazine is a heterocyclic compound that combines the structural elements of pyridazine and trioxane. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while trioxane is a three-membered ring containing three oxygen atoms.

Preparation Methods

The synthesis of 4-(1,3,5-Trioxan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with trioxane under specific conditions. One common method includes the cyclization of a pyridazine precursor with trioxane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

4-(1,3,5-Trioxan-2-yl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different chemical and physical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different reactivity and stability.

    Substitution: Substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with potentially useful properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(1,3,5-Trioxan-2-yl)pyridazine has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 4-(1,3,5-Trioxan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .

For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential functions and leading to cell death. Similarly, in anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells .

Properties

CAS No.

77709-03-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-(1,3,5-trioxan-2-yl)pyridazine

InChI

InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2

InChI Key

DSFLZZJNYYVWFW-UHFFFAOYSA-N

Canonical SMILES

C1OCOC(O1)C2=CN=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.